molecular formula C8H7Cl2NO2 B8483208 2,6-Dichloro-3-acetoxymethylpyridine

2,6-Dichloro-3-acetoxymethylpyridine

Cat. No. B8483208
M. Wt: 220.05 g/mol
InChI Key: VCRZMGPQAQGELB-UHFFFAOYSA-N
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Patent
US03974166

Procedure details

840 g (4.28 mols) of 2,6-dichloro-3-chloromethylpyridine, 700 g (8.5mols) of sodium acetate and 1,600 ml of anhydrous acetic acid are heated together for 4 hours under reflux. The reaction product is then freed from solvent by distilling the latter off, is made alkaline (pH 8-10) with aqueous sodium hydroxide solution and is suspended in water. The reaction product is extracted with diethyl ether and the organic phase is dried over magnesium sulphate and evaporated. After distilling the crude product, colourless 2,6-dichloro-3-acetoxymethylpyridine is obtained.
Quantity
840 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8]Cl)=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1.[C:11]([O-:14])(=[O:13])[CH3:12].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[C:7]([CH2:8][O:14][C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
840 g
Type
reactant
Smiles
ClC1=NC(=CC=C1CCl)Cl
Name
Quantity
700 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
by distilling the latter off,
EXTRACTION
Type
EXTRACTION
Details
The reaction product is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
After distilling the crude product

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1COC(C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.